(S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester
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Overview
Description
(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate includes a phthalimide moiety, which is a common structural motif in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate typically involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at high temperatures (around 150°C) to form the phthaloyl-protected alanine. The final step involves coupling the phthaloyl-protected alanine with methyl anthranilate to furnish the desired isoindole compound .
Industrial Production Methods
Industrial production methods for (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyphenyl)acetamide
- 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs
- 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate is unique due to its specific structural features, such as the presence of both ester and phthalimide groups. These features contribute to its diverse reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
35457-98-8 |
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Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
dimethyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioate |
InChI |
InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1 |
InChI Key |
AGWBTFOIAUGNNH-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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